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Compound of Interest

Compound Name: Fmoc-6-fluoro-DL-tryptophan
CAS No.: 1219392-55-8
Cat. No.: B3091819
Get Quote
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Executive Summary

Fmoc-6-fluoro-DL-tryptophan (Fmoc-6-F-DL-Trp) is a fluorinated amino acid derivative used
primarily as a site-specific reporter in

F-NMR spectroscopy and as a hydrophobic probe in medicinal chemistry. The fluorine atom at
the 6-position of the indole ring offers a distinct chemical shift sensitive to local electrostatic
environments without significantly perturbing the steric profile of the native tryptophan.

This guide details the spectral fingerprints required to validate the identity and purity of this
compound, distinguishing it from other regioisomers (e.g., 5-fluoro or 4-fluoro variants).

Part 1: Chemical Identity & Structural Logic

Before analyzing spectral data, the structural logic dictates the expected signals. The molecule
consists of three distinct domains:

» The Indole Core: Modified with a highly electronegative fluorine at position C6.

» The Backbone: A racemic (DL)
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-amino acid scaffold.

e The Protecting Group: An Fmoc (fluorenylmethyloxycarbonyl) moiety attached to the

-amine, introducing aromatic complexity and carbamate signatures.

Chemical Profile Table

Property Data

2-(({[(9H-fluoren-9-
IUPAC Name yl)methoxy]carbonyl}amino)-3-(6-fluoro-1H-

indol-3-yl)propanoic acid

Molecular Formula

Molecular Weight 444.46 g/mol

Stereochemistry DL (Racemic mixture); Optical Rotation

Soluble in DMSO, DMF, Methanol; Sparingly

Solubility
soluble in water

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive method for validating the regiochemistry of the fluorine substitution.

Experimental Protocol: NMR Sample Preparation

Objective: Maximize signal resolution and prevent exchange of labile protons.

Solvent Selection: Use DMSO-d6 (99.9% D). Chloroform-d (

) is generally poor for free acids and may cause aggregation.

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

Equilibration: Allow the sample to sit for 5 minutes to ensure full dissolution of the Fmoc
group, which can form gel-like aggregates.

Reference: Calibrate
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spectra to the residual DMSO pentet (2.50 ppm) and
to the DMSO septet (39.52 ppm). For
, use an internal standard (e.g.,

-trifluorotoluene at -63.7 ppm) or reference externally to

(0 ppm).

F NMR Spectroscopy (The Diagnhostic Probe)

The fluorine signal is a singlet (or weak doublet due to proton coupling if not decoupled)
appearing in a distinct window.

e Chemical Shift:

ppm (relative to

).

o Differentiation:

o 4-Fluoro isomer:

ppm

o 5-Fluoro isomer:

ppm

o 6-Fluoro isomer:

ppm (Downfield shift due to indole nitrogen proximity effects).

H NMR Assignments (400 MHz, DMSO-d6)

The spectrum is dominated by the Fmoc aromatics, but the indole region provides the structural

proof.
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Shift ( o ) ) Structural
Multiplicity Integration Assignment

Note
» Ppm)
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12.70 Broad s 1H -COOH proton (often

broad/invisible).

Diagnostic for

Trp; chemical
10.95 S 1H Indole N-H ] N

shift sensitive to

H-bonding.

Fluorenyl C4, C5
7.88 d 2H Fmoc Ar-H

protons.

Overlap of Fmoc
7.60-7.75 m 3H Fmoc + Indole

and Indole H4.

Key Signal: Split
7.55 dd 1H Indole H7 by F6 (

Hz).
7.25-7.45 m 4H Fmoc Ar-H Fluorenyl triplets.

Proton adjacent
7.15 s (br) 1H Indole H2 )
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Split by F6 (
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Diastereotopic

protons (often
3.05-3.25 m 2H -CH

complex

multiplet).

C NMR & Fluorine Coupling

The

C spectrum confirms the position of the fluorine via Carbon-Fluorine (
) coupling constants.
e C6 (ipso): ~159 ppm (Doublet,
Hz).
e C5 (ortho): ~107 ppm (Doublet,
Hz).
e C7 (ortho): ~98 ppm (Doublet,
Hz).

e Fmoc Carbonyl: ~156.0 ppm.

Acid Carbonyl: ~173.5 ppm.

Diagram: NMR Interpretation Logic

The following diagram illustrates the logical flow for interpreting the NMR data to confirm the 6-
fluoro regioisomer.
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Caption: Decision tree for validating the 6-fluoro regioisomer using

F and

H NMR data.
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Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is useful for confirming the functional group integrity, specifically the
Fmoc carbamate and the carboxylic acid.

Wavenumber (

Assignment Description

)

Broad band; Indole N-H and

Carbamate N-H overlap.

3300 - 3400 N-H Stretch

Aromatic (Indole/Fmoc) and
2900 - 3100 C-H Stretch Aliphatic (

) stretches.

Doublet often seen: Acid C=0
1680 - 1720 C=0 Stretch (~1710) and Urethane C=0
(~1690).

N-H bending / C-N stretching
combination.

1520 - 1540 Amide I

Diagnostic: Aryl C-F stretch.
Often appears as a strong

1140 - 1250 C-F Stretch band around 1150

, distinct from non-fluorinated

Trp.

Characteristic of the Fmoc
740 C-H Out-of-Plane ortho-disubstituted benzene

rings.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and fragmentation
characteristic of Fmoc-amino acids.
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lonization Mode: Electrospray lonization (ESI)[2]

o Positive Mode (+): Preferred for molecular ion detection.

» Negative Mode (-): Useful for the free carboxylic acid.

Spectral Data[1][3]
e Molecular Weight: 444.46 Da

e Observed lons:

o m/z (Base peak in positive mode)
o m/z (Sodium adduct)
o m/z (Dimer, concentration dependent)

o m/z (Negative mode)

Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the molecule typically cleaves at the Fmoc linkage.
» Loss of Fmoc: The dibenzofulvene cation is a stable leaving group.

o Fragment: m/z 179 (Fluorenyl cation).
o Loss of CO2: Decarboxylation of the tryptophan moiety.

« Indole Fingerprint: The 6-fluoroindole moiety may generate a fragment at m/z 152 (Fluoro-
methylene-indole cation).

Part 5: References

o Chemical Identity & Properties:

e F NMR Methodology:

o Luo, X., et al. (2024). Genetic Encoding of Fluoro-tryptophans for Site-Specific Detection
of Conformational Heterogeneity. Journal of the American Chemical Society. Retrieved
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from [Link]

o Dingle, T. C., et al. (2020). Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR.
ACS Chemical Biology. Retrieved from [Link]

e Spectral Data Verification:

o NIST Chemistry WebBook.[1] (n.d.). Tryptophan, 6-fluoro- Infrared Spectrum. Retrieved
from [Link]

e Fmoc Solid Phase Synthesis Context:

o Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide
synthesis. Journal of Peptide Science. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. Tryptophan, 6-fluoro- [webbook.nist.gov]

 To cite this document: BenchChem. [Technical Guide: Spectral Profiling of Fmoc-6-fluoro-DL-
tryptophan]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3091819/docs#technical-guide-spectral-profiling-of-
fmoc-6-fluoro-dI-tryptophan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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